molecular formula C14H17N3O2 B12637460 N-Hydroxy-N~2~-{2-[(naphthalen-1-yl)amino]ethyl}glycinamide CAS No. 919996-31-9

N-Hydroxy-N~2~-{2-[(naphthalen-1-yl)amino]ethyl}glycinamide

Cat. No.: B12637460
CAS No.: 919996-31-9
M. Wt: 259.30 g/mol
InChI Key: IMCRVHXXBFOROY-UHFFFAOYSA-N
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Description

N-Hydroxy-N~2~-{2-[(naphthalen-1-yl)amino]ethyl}glycinamide is an organic compound that belongs to the class of hydroxamic acids. This compound is characterized by the presence of a hydroxylamine functional group (-NHOH) and a naphthalene moiety. Hydroxamic acids are known for their ability to chelate metal ions and are often used in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-N~2~-{2-[(naphthalen-1-yl)amino]ethyl}glycinamide typically involves the reaction of naphthylamine with glycine derivatives under specific conditions. One common method involves the use of a carbodiimide derivative or boric acid as a catalyst. The reaction is carried out in an organic solvent such as ethanol, and the mixture is heated under reflux conditions for several hours. The product is then purified through recrystallization from ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-N~2~-{2-[(naphthalen-1-yl)amino]ethyl}glycinamide undergoes various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines.

    Substitution: The naphthalene moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated naphthalene derivatives.

Scientific Research Applications

N-Hydroxy-N~2~-{2-[(naphthalen-1-yl)amino]ethyl}glycinamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-Hydroxy-N~2~-{2-[(naphthalen-1-yl)amino]ethyl}glycinamide involves its ability to chelate metal ions. The hydroxylamine group forms a stable complex with metal ions, inhibiting the activity of metalloproteases. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the metal ion from participating in the catalytic process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Hydroxy-N~2~-{2-[(naphthalen-1-yl)amino]ethyl}glycinamide is unique due to its specific structure, which combines a hydroxylamine group with a naphthalene moiety. This combination enhances its ability to chelate metal ions and inhibit metalloproteases, making it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

919996-31-9

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

N-hydroxy-2-[2-(naphthalen-1-ylamino)ethylamino]acetamide

InChI

InChI=1S/C14H17N3O2/c18-14(17-19)10-15-8-9-16-13-7-3-5-11-4-1-2-6-12(11)13/h1-7,15-16,19H,8-10H2,(H,17,18)

InChI Key

IMCRVHXXBFOROY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NCCNCC(=O)NO

Origin of Product

United States

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